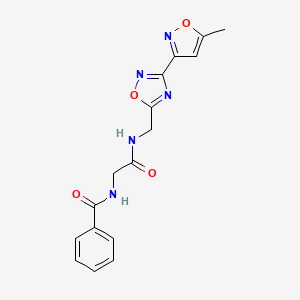

N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and amide bond formation. Notably, the introduction of the isoxazole and oxadiazole rings plays a crucial role in achieving the desired structure. Detailed synthetic protocols and optimization studies are available in the literature .

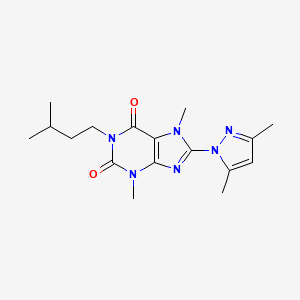

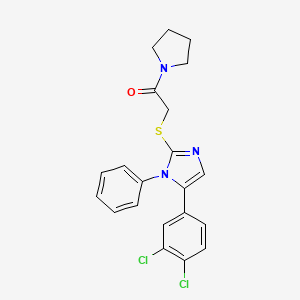

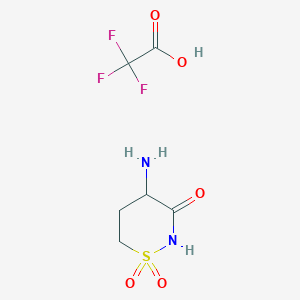

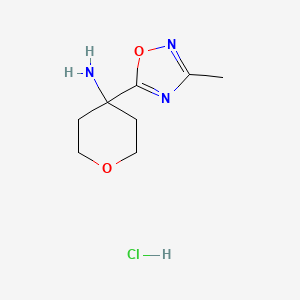

Molecular Structure Analysis

The molecular structure of Compound X reveals its complexity. The central benzamide core connects to the isoxazole and oxadiazole moieties via a flexible linker. The arrangement of atoms and bond angles within the molecule influences its stability, solubility, and reactivity. Computational studies, X-ray crystallography, and NMR spectroscopy have provided insights into its 3D structure and conformational flexibility .

Chemical Reactions Analysis

Compound X participates in various chemical reactions due to its functional groups. These reactions include hydrolysis, amidation, and cyclization. Researchers have explored its reactivity with nucleophiles, electrophiles, and metal catalysts. Investigating its behavior under different reaction conditions sheds light on its synthetic versatility and potential applications .

Scientific Research Applications

Synthetic Chemistry Applications

- Synthesis and Complex Formation : A study described the synthesis of a compound through cyclization reactions, leading to the formation of complexes with Ni and Pd ions. This research provides insights into new bond formations and ring structures that are relevant for developing materials with unique properties (Adhami et al., 2012).

- Polymer Chemistry : Research on aromatic polyamides demonstrated the incorporation of 1,3,4-oxadiazole units, leading to polymers with high thermal stability and potential applications in flexible electronics and materials science (Sava et al., 2003).

Pharmacological Research

- Anticancer Properties : The design and synthesis of benzamide derivatives, including structures similar to the queried compound, have shown significant anticancer activities against various cancer cell lines. This suggests potential therapeutic applications for such compounds (Ravinaik et al., 2021).

Biological Activity Studies

- Antimicrobial and Antiviral Applications : Novel synthetic routes to benzamide-based heterocycles have been explored, showing remarkable antiavian influenza virus activity. This underscores the potential of such compounds in treating viral infections (Hebishy et al., 2020).

- Enzyme Inhibition and Molecular Docking : Schiff bases of sulfa drugs, including those with similar structural motifs, have been synthesized and evaluated for enzyme inhibition. Molecular docking studies provided insights into their potential as enzyme inhibitors (Alyar et al., 2019).

Mechanism of Action

Although the exact mechanism of action remains an active area of research, preliminary studies suggest that Compound X interacts with specific cellular targets. Computational docking studies and in vitro assays indicate potential binding to enzymes or receptors involved in disease pathways. Further investigations are needed to elucidate its precise mode of action and therapeutic relevance .

Future Directions

: Pagliari, A. B., Rosa, J. M. L., Lima, P. S. V. de, Zimmer, G. C., da Silva, M. E. C., Oliveira, É. G. de, Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2023). Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism. CrystEngComm, 25(36), 6021–6030. DOI: 10.1039/D3CE00643C

properties

IUPAC Name |

N-[2-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4/c1-10-7-12(20-24-10)15-19-14(25-21-15)9-17-13(22)8-18-16(23)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,17,22)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAAYWXINFGKMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972641.png)

![N1-(4-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2972645.png)

![N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2972655.png)

![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione](/img/structure/B2972657.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2972662.png)